molecular formula C8H16N4O B13574046 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol

2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol

Cat. No.: B13574046
M. Wt: 184.24 g/mol
InChI Key: XKJOXMMFYVVCCV-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol is a compound that features a unique structure combining an amino group, a methyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-methylpentan-1-ol with 1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, leading to various biological effects. The amino group may also play a role in the compound’s activity by participating in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentan-1-ol is unique due to the combination of its amino, methyl, and triazole groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentan-1-ol

InChI

InChI=1S/C8H16N4O/c1-8(9,5-13)3-2-4-12-7-10-6-11-12/h6-7,13H,2-5,9H2,1H3

InChI Key

XKJOXMMFYVVCCV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=NC=N1)(CO)N

Origin of Product

United States

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